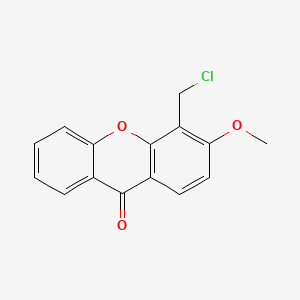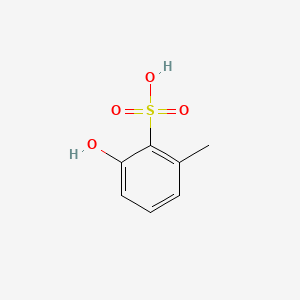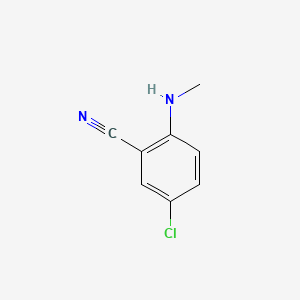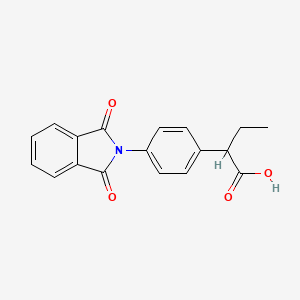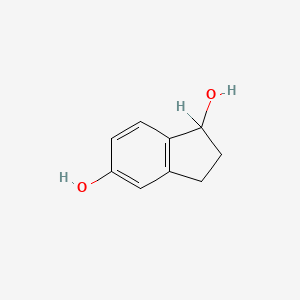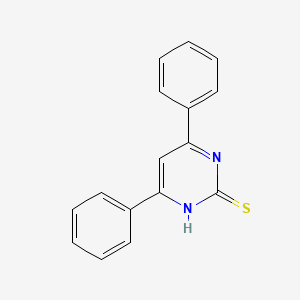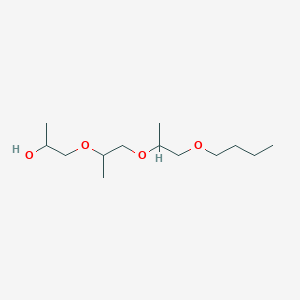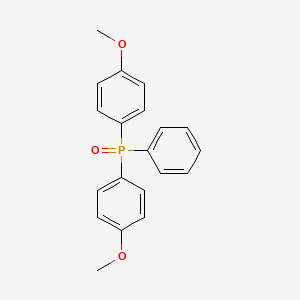
Bis(4-methoxyphenyl)phenylphosphine oxide
描述
Bis(4-methoxyphenyl)phenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two 4-methoxyphenyl groups and one phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide typically involves the reaction of 4-bromoanisole with magnesium to form a Grignard reagent. This reagent is then reacted with phenylphosphonic dichloride to yield the desired phosphine oxide compound . The reaction is carried out in dry tetrahydrofuran at elevated temperatures, followed by cooling and extraction with ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Bis(4-methoxyphenyl)phenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
Bis(4-methoxyphenyl)phenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Materials Science: Incorporated into polyimide fibers to enhance atomic oxygen resistance for space applications.
Biology and Medicine:
Industry: Utilized in the synthesis of advanced polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Bis(4-methoxyphenyl)phenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can stabilize transition states and intermediates, facilitating various chemical transformations. In materials science, its incorporation into polymers enhances properties such as thermal stability and resistance to oxidative degradation .
相似化合物的比较
Similar Compounds
- Bis(4-methoxyphenyl)(methyl)phosphine oxide
- Bis(2-methoxyphenyl)phosphine
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Bis(4-methoxyphenyl)phenylphosphine oxide is unique due to its specific combination of methoxy-substituted aromatic rings and a phosphine oxide group. This structure imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material applications compared to its analogs.
属性
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQOOLBMFPUECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404605 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799-55-3 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
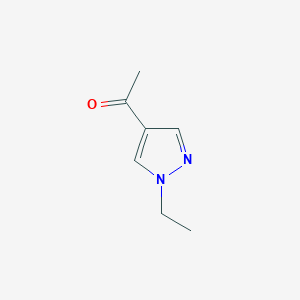
![N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1598895.png)
acetic acid](/img/structure/B1598896.png)

